molecular formula C15H12FN3O2S B2393220 N-(5-fluoro-2-methylphenyl)-2-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1286718-53-3

N-(5-fluoro-2-methylphenyl)-2-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2393220
CAS No.: 1286718-53-3
M. Wt: 317.34
InChI Key: DPZMFCIDUXHAQG-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methylphenyl)-2-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic acetamide derivative featuring a 1,3,4-oxadiazole core substituted with a thiophen-3-yl group and an acetamide linker attached to a 5-fluoro-2-methylphenyl moiety. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its electron-deficient nature and bioisosteric properties, often exploited in drug design for antimicrobial, anticancer, and anti-inflammatory applications .

Properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2S/c1-9-2-3-11(16)6-12(9)17-13(20)7-14-18-19-15(21-14)10-4-5-22-8-10/h2-6,8H,7H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZMFCIDUXHAQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CC2=NN=C(O2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-fluoro-2-methylphenyl)-2-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of a fluorinated aromatic moiety and a thiophene ring, which may contribute to its pharmacological properties.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C18H16FN3O2S\text{C}_{18}\text{H}_{16}\text{F}\text{N}_3\text{O}_2\text{S}

The synthesis typically involves the formation of an amide bond between 5-fluoro-2-methylphenylamine and thiophene-3-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Anticancer Activity

Recent studies have indicated that compounds containing the 1,3,4-oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of 1,3,4-oxadiazoles have been shown to inhibit various cancer cell lines effectively. In one study, several oxadiazole derivatives were screened against HEPG2 (liver cancer), MCF7 (breast cancer), and PC-3 (prostate cancer) cell lines. The most potent compounds demonstrated IC50 values significantly lower than standard treatments .

CompoundCell LineIC50 (µM)
Compound AHEPG21.18 ± 0.14
Compound BMCF70.67
Compound CPC-30.80

The mechanism by which this compound exerts its biological effects is hypothesized to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it may inhibit enzymes such as EGFR and Src kinases, which are critical in cancer progression .

Cytotoxicity Studies

Cytotoxicity assessments using L929 cells revealed that certain derivatives of oxadiazoles exhibited varying degrees of toxicity. The compound showed significant cytotoxic effects at higher concentrations but also demonstrated a potential for stimulating cell viability at lower doses .

Case Studies

In a notable case study involving the evaluation of various oxadiazole derivatives:

  • Compound D was tested against multiple cancer types and exhibited notable inhibition rates across different cell lines.
  • Compound E , which shares structural similarities with this compound, showed effective apoptosis induction in treated cells.

Table: Summary of Case Studies

CompoundCancer TypeResult
Compound DMelanomaSignificant inhibition
Compound EBreast CancerInduced apoptosis

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a broader class of 1,3,4-oxadiazole-containing acetamides. Below is a detailed comparison with structurally related derivatives, focusing on substituent effects, physicochemical properties, and bioactivity.

Substituent Variations and Molecular Properties

Table 1: Structural and Molecular Comparison

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Melting Point (°C) Bioactivity Reference
N-(5-fluoro-2-methylphenyl)-2-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide R1: 5-fluoro-2-methylphenyl; R2: thiophen-3-yl C₁₆H₁₃FN₃O₂S 330.36* Not reported Not reported Target
N-(3-chloro-4-fluorophenyl)-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide R1: 3-chloro-4-fluorophenyl; R2: 3-methylthiophen-2-yl C₁₅H₁₂ClFN₃O₂S 343.4 Not reported Not reported
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamide (2a) R1: benzothiazol-2-yl; R2: indole-methyl C₂₁H₁₇N₅O₂S₂ 436.09 200.9–201.7 Anticancer (in vitro)
2-((5-(4-Oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide (4b) R1: sulfamoylphenyl; R2: phthalazinone C₁₉H₁₄N₆O₄S₂ 474.49 >300 Anti-proliferative
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-fluorophenyl)acetamide R1: 2-fluorophenyl; R2: ethyl-thiadiazole C₁₂H₁₂FN₃OS 265.31 Not reported Not reported

*Calculated molecular weight based on formula.

Key Observations:

  • Substituent Effects: Electron-Withdrawing Groups (EWGs): The 5-fluoro group on the phenyl ring (target compound) may enhance metabolic stability compared to electron-donating groups (e.g., methyl in ’s analogs) . Heterocyclic Moieties: Thiophene (target) vs. indole () or phthalazinone () alters electronic properties. Thiophene’s smaller size may improve solubility relative to bulkier indole derivatives .
  • Physicochemical Properties: Melting points vary significantly: phthalazinone derivatives () exhibit higher thermal stability (>300°C), likely due to hydrogen bonding and π-stacking from the fused aromatic system .
Bioactivity and Pharmacological Potential

Antimicrobial Activity:

  • Compounds with trifluoromethyl (e.g., N-(3-(trifluoromethyl)phenyl) analogs in ) showed moderate antimicrobial activity (MIC: 8–32 µg/mL against S. aureus), attributed to the hydrophobic CF₃ group enhancing membrane penetration . The target compound’s 5-fluoro group may offer similar advantages but requires empirical validation.

Anticancer Activity:

  • Indole-based oxadiazoles () demonstrated potent anticancer activity (IC₅₀: 1.5–8.2 µM against MCF-7 cells), with electron-withdrawing substituents (e.g., Cl, Br on benzothiazole) improving efficacy . The target compound’s thiophene moiety, though less electron-rich than indole, may still interact with cellular targets like tubulin or kinases.

Anti-Proliferative Activity:

  • Phthalazinone-oxadiazole hybrids () inhibited cancer cell proliferation via topoisomerase II inhibition, with sulfamoylphenyl derivatives (4b) showing superior activity . The absence of a sulfonamide group in the target compound suggests divergent mechanisms.

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